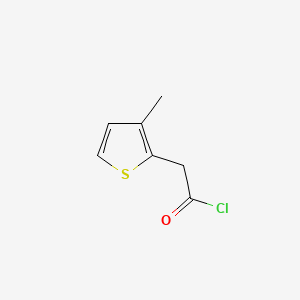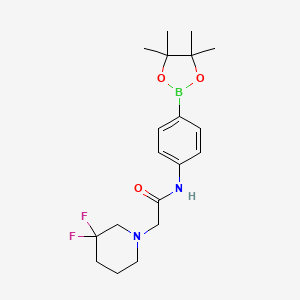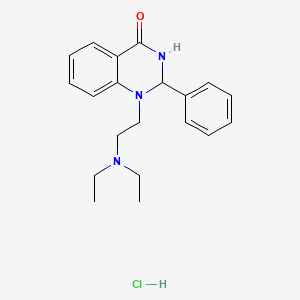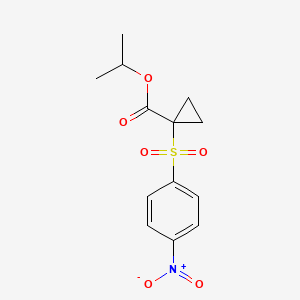
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is an organic compound with the molecular formula C13H15NO6S. This compound is known for its unique structure, which includes a cyclopropane ring, a carboxylic acid group, and a nitrophenyl sulfonyl ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester typically involves the reaction of cyclopropanecarboxylic acid with 4-nitrophenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
The major products formed from these reactions include cyclopropanecarboxylic acid derivatives, amino-substituted compounds, and various ester-substituted products .
Scientific Research Applications
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is used in scientific research for:
Chemistry: As a reagent in organic synthesis to create complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, methyl ester
- Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, ethyl ester
Uniqueness
Cyclopropanecarboxylic acid, 1-((4-nitrophenyl)sulfonyl)-, 1-methylethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
145348-27-2 |
|---|---|
Molecular Formula |
C13H15NO6S |
Molecular Weight |
313.33 g/mol |
IUPAC Name |
propan-2-yl 1-(4-nitrophenyl)sulfonylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H15NO6S/c1-9(2)20-12(15)13(7-8-13)21(18,19)11-5-3-10(4-6-11)14(16)17/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
WUAIGAOSYROCOI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1(CC1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


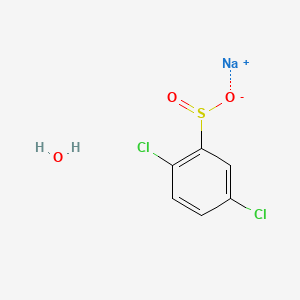
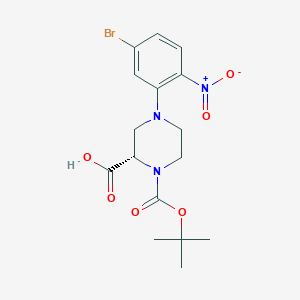
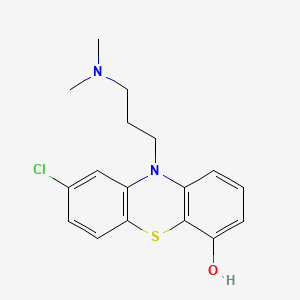
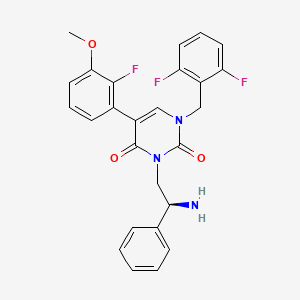
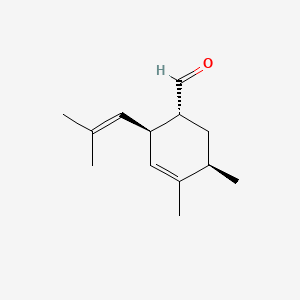

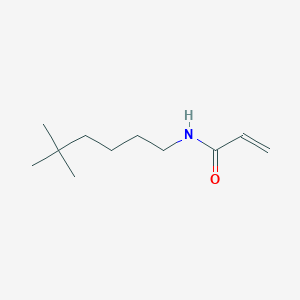
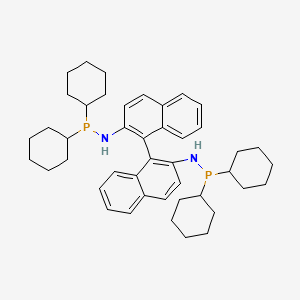


![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)
